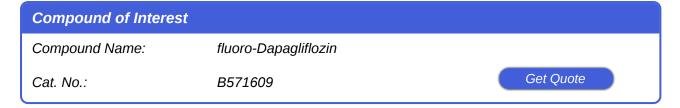


Application Notes and Protocols for Cell-Based Assays Using Fluoro-Dapagliflozin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By blocking SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3] This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a valuable therapeutic class for the management of type 2 diabetes.
[1] Fluoro-Dapagliflozin, a fluorinated analog of Dapagliflozin, provides a powerful tool for researchers to directly probe SGLT2 in vitro and in vivo. Its fluorescent properties allow for the visualization and quantification of SGLT2 expression and inhibitor binding in cell-based assays, offering a more direct approach compared to indirect methods that measure glucose uptake.

These application notes provide detailed protocols for utilizing **fluoro-Dapagliflozin** in cell-based assays to characterize SGLT2 binding and to screen for novel SGLT2 inhibitors.

Mechanism of Action of Dapagliflozin

Dapagliflozin selectively targets SGLT2, which is predominantly expressed on the apical membrane of the early proximal tubules in the kidneys.[1][3] SGLT2 is a low-affinity, high-capacity transporter responsible for approximately 90% of renal glucose reabsorption.[2] By inhibiting SGLT2, Dapagliflozin effectively reduces the reabsorption of filtered glucose from the



tubular fluid back into the bloodstream.[1][2] This leads to increased urinary glucose excretion (glucosuria) and a reduction in plasma glucose concentrations.[1][2]

Beyond its glucose-lowering effects, the inhibition of SGLT2 by Dapagliflozin also leads to a mild osmotic diuresis and natriuresis, which are thought to contribute to its observed cardiovascular and renal protective benefits.[1][4]

Data Presentation

Table 1: Inhibitory Potency of Fluoro-Dapagliflozin and

Dapagliflozin against SGLT1 and SGLT2

Compound	Target	Ki (nM)	IC50 (nM)	Selectivity (SGLT1/SG LT2)	Reference
Fluoro- Dapagliflozin	SGLT2	5.3	-	~62x	[5]
SGLT1	330	-	[5]		
Dapagliflozin	SGLT2	-	1.86	~473x	_
SGLT1	-	880			

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are key measures of inhibitor potency. Lower values indicate higher potency. Selectivity is calculated from the ratio of SGLT1 to SGLT2 inhibition.

Table 2: Comparison of Fluorescent Probes for SGLT2 Assays



Fluorescent Probe	Principle of Assay	Advantages	Disadvantages
Fluoro-Dapagliflozin	Direct competitive binding to SGLT2	Direct measurement of inhibitor binding; High affinity and selectivity	May require synthesis; Potential for steric hindrance affecting binding of some compounds
2-NBDG	Measures inhibition of fluorescent glucose analog uptake	Commercially available; Well- established protocols	Indirect measure of inhibitor binding; Lower affinity for SGLT2 compared to glucose

Experimental Protocols

Protocol 1: Fluoro-Dapagliflozin Binding Assay in SGLT2-Expressing Cells

This protocol describes a competitive binding assay to determine the affinity of test compounds for SGLT2 using **fluoro-Dapagliflozin** as the fluorescent probe.

Materials:

- SGLT2-expressing cells (e.g., CHO or HEK293 cells stably transfected with human SGLT2, or endogenous expressing cells like HK-2)
- Fluoro-Dapagliflozin
- Test compounds
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:



- Cell Seeding: Seed SGLT2-expressing cells into 96-well black, clear-bottom microplates at a
 density that will result in a confluent monolayer on the day of the assay. Incubate overnight at
 37°C in a 5% CO2 incubator.
- · Preparation of Reagents:
 - Prepare a stock solution of fluoro-Dapagliflozin in DMSO. Dilute to the desired final concentration (e.g., 10 nM) in Assay Buffer.
 - Prepare serial dilutions of test compounds in Assay Buffer. Include a vehicle control (DMSO) and a positive control (unlabeled Dapagliflozin).
- Assay:
 - Wash the cell monolayer twice with Assay Buffer.
 - Add the test compound dilutions to the wells, followed by the addition of fluoro-Dapagliflozin.
 - Incubate the plate at 37°C for 60 minutes, protected from light.
- Washing:
 - Aspirate the assay solution from the wells.
 - Wash the cells three times with ice-cold Assay Buffer to remove unbound fluoro-Dapagliflozin.
- Signal Detection:
 - Add Assay Buffer to each well.
 - Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore on fluoro-Dapagliflozin.
- Data Analysis:
 - Subtract the background fluorescence from wells containing no cells.



- Plot the fluorescence intensity against the concentration of the test compound.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: SGLT2 Inhibition Assay using 2-NBDG

This protocol describes an assay to measure the inhibitory effect of compounds on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-NBDG.[2][4]

Materials:

- SGLT2-expressing cells (e.g., HK-2 cells)
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Test compounds (including Dapagliflozin as a positive control)
- Sodium-containing Buffer (e.g., HBSS)
- Sodium-free Buffer (replace NaCl with choline chloride)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader or fluorescence microscope

Procedure:

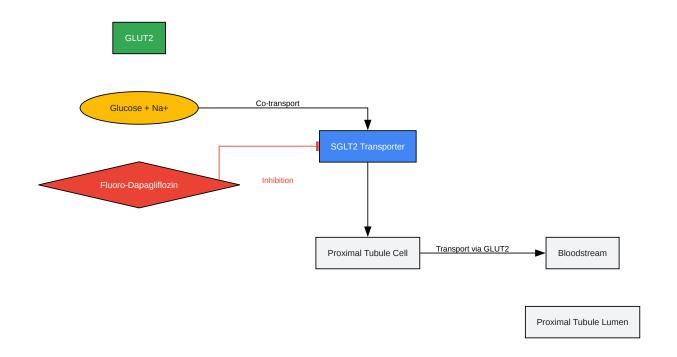
- Cell Seeding: Seed HK-2 cells into 96-well black, clear-bottom microplates and grow to confluence.[4]
- Compound Incubation:
 - Wash the cells twice with Sodium-containing Buffer.
 - Add serial dilutions of test compounds to the wells and incubate for 30-60 minutes at 37°C.[4]
- 2-NBDG Uptake:



- Add 2-NBDG to a final concentration of 100-200 μM to each well.[4]
- Incubate for 60 minutes at 37°C, protected from light.[4]
- Washing:
 - Aspirate the 2-NBDG solution.
 - Wash the cells three times with ice-cold Sodium-free Buffer to stop the uptake and remove extracellular 2-NBDG.
- Signal Detection:
 - Add Sodium-free Buffer to each well.
 - Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/535 nm) or visualize and quantify using a fluorescence microscope.[4]
- Data Analysis:
 - To determine SGLT2-specific uptake, subtract the fluorescence values from cells incubated in Sodium-free buffer (which represents non-SGLT mediated uptake).
 - Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
 - Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

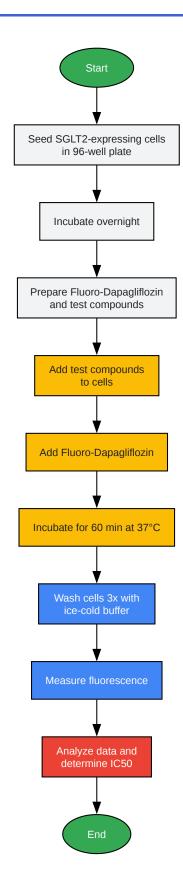




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Caption: Mechanism of SGLT2 inhibition by Fluoro-Dapagliflozin.





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